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Application Notes and Protocols for AG 555
For Researchers, Scientists, and Drug Development Professionals

Introduction
AG 555, also known as Tyrphostin AG 555, is a potent and selective inhibitor of the Epidermal

Growth Factor Receptor (EGFR) tyrosine kinase. By competing with ATP, AG 555 effectively

blocks EGFR autophosphorylation and subsequent downstream signaling cascades, making it

a valuable tool for studying cellular processes regulated by EGFR, including proliferation,

differentiation, and apoptosis. Furthermore, AG 555 has been shown to inhibit Cyclin-

dependent kinase 2 (Cdk2) activation and modulate the MAP kinase signaling pathway. These

application notes provide detailed protocols for utilizing AG 555 in various experimental

settings.

Mechanism of Action
AG 555 exerts its biological effects primarily through the inhibition of EGFR tyrosine kinase

activity. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific

tyrosine residues. This phosphorylation creates docking sites for various signaling proteins,

initiating downstream pathways such as the Ras-RAF-MEK-ERK (MAPK) and PI3K-Akt

pathways, which are crucial for cell proliferation and survival. AG 555 competitively binds to the

ATP-binding site of the EGFR kinase domain, preventing this autophosphorylation and thereby

inhibiting the activation of these downstream signaling cascades. Additionally, AG 555 has

been observed to block Cdk2 activation, leading to cell cycle arrest at the G1/S phase, and to
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activate the JNK and p38 MAP kinase pathways, which are involved in cellular stress

responses and apoptosis.[1]

Data Presentation
The following tables summarize the quantitative data for AG 555 in various experimental

models.

Table 1: Inhibitory Concentrations (IC50) of AG 555

Target/Process Cell Line/System IC50 Value Reference

EGFR Kinase Activity In vitro 0.7 µM

ErbB2/neu Kinase

Activity
In vitro 35 µM

EGF-dependent Cell

Growth
HER 14 cells 2.5 µM

Moloney Murine

Leukemia Virus (Mo-

MuLV) Reverse

Transcriptase

In vitro 10.8 µM

Cell Proliferation

Renal Carcinoma Cell

Lines (A-498, Caki-1,

Caki-2)

3 - 16 µM

Cell Proliferation

Transitional

Carcinoma Cell Lines

(RT4, J82, T24)

3 - 16 µM

Mo-MuLV Infected

NIH3T3 Cell Growth
NIH3T3 cells 210 µM

Table 2: Recommended Working Concentrations for Cell-Based Assays
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Assay Type Cell Line
Working
Concentration
Range

Incubation
Time

Notes

Inhibition of

EGFR

Phosphorylation

Various cancer

cell lines
1 - 50 µM 1 - 24 hours

Serum-starve

cells prior to

stimulation with

EGF.

Cell

Proliferation/Viab

ility Assay

Psoriatic

keratinocytes
1 - 50 µM 24 - 72 hours

Perform a dose-

response to

determine

optimal

concentration.

Cell

Proliferation/Viab

ility Assay

ID13 mouse

fibroblasts
30 µM Not specified

Used for

studying viral

transcription.

Inhibition of Cdk2

Activation

HPV16-

immortalized

human

keratinocytes

50 µM Not specified
Induces G1

arrest.

Antiviral Assay

(Mo-MuLV)
NIH/3T3 cells 100 µM 1 hour

Inhibits proviral

DNA integration.

MAP Kinase

(JNK/p38)

Activation

Bovine

Papillomavirus-

transformed

fibroblasts

Not specified Not specified

AG 555 was

shown to induce

phosphorylation

of JNK and p38.

Experimental Protocols
Protocol 1: Inhibition of EGFR Phosphorylation (Western
Blot Analysis)
This protocol details the steps to assess the inhibitory effect of AG 555 on EGF-induced EGFR

phosphorylation in cultured cells.
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Materials:

AG 555 (stock solution in DMSO)

Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

Phosphate-buffered saline (PBS)

Epidermal Growth Factor (EGF)

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-β-actin

HRP-conjugated secondary antibody

ECL Western blotting detection reagents

Procedure:

Cell Seeding: Plate cells in 6-well plates and allow them to adhere and reach 70-80%

confluency.

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-

24 hours to reduce basal EGFR phosphorylation.

AG 555 Treatment: Treat the cells with varying concentrations of AG 555 (e.g., 0, 1, 5, 10,

25, 50 µM) for 1 to 4 hours. Include a DMSO vehicle control.

EGF Stimulation: Add EGF to a final concentration of 100 ng/mL to all wells (except for a

negative control) and incubate for 15 minutes at 37°C.

Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and add 100-200 µL of

ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a
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microcentrifuge tube.

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect

the supernatant and determine the protein concentration using a BCA assay.

Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer.

Boil the samples at 95°C for 5 minutes.

Western Blotting:

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

Transfer the proteins to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies (e.g., anti-phospho-EGFR 1:1000, anti-

total-EGFR 1:1000 in 5% BSA/TBST) overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody

(1:2000 in 5% non-fat dry milk/TBST) for 1 hour at room temperature.

Wash the membrane again and detect the signal using an ECL substrate.

Normalize the phospho-EGFR signal to total EGFR and β-actin.

Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol provides a method to determine the effect of AG 555 on cancer cell proliferation.

Materials:

AG 555 (stock solution in DMSO)

Complete cell culture medium

96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of

complete medium and incubate for 24 hours.

AG 555 Treatment: Add 100 µL of medium containing various concentrations of AG 555
(e.g., a serial dilution from 100 µM to 0.1 µM) to the wells. Include a DMSO vehicle control.

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C,

allowing the formation of formazan crystals.

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at

570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot

a dose-response curve to determine the IC50 value.

Protocol 3: Antiviral Assay for Moloney Murine
Leukemia Virus (Mo-MuLV)
This protocol is for assessing the inhibitory effect of AG 555 on the early stages of Mo-MuLV

infection.

Materials:

AG 555 (stock solution in DMSO)

NIH/3T3 cells
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Mo-MuLV viral stock

Complete cell culture medium

Polybrene

Genomic DNA isolation kit

PCR primers specific for Mo-MuLV proviral DNA

qPCR master mix and instrument

Procedure:

Cell Seeding: Seed NIH/3T3 cells in 6-well plates and grow to 50-60% confluency.

Infection: Pre-treat the cells with medium containing 8 µg/mL Polybrene for 30 minutes.

Then, infect the cells with Mo-MuLV in the presence of 100 µM AG 555 or a DMSO vehicle

control.

Incubation: Incubate for 1 hour at 37°C.

Medium Change: After incubation, remove the virus-containing medium and replace it with

fresh complete medium.

DNA Extraction: After 24-48 hours post-infection, harvest the cells and extract genomic DNA

using a commercial kit.

qPCR Analysis: Perform qPCR using primers specific for the Mo-MuLV proviral DNA to

quantify the amount of integrated virus. Use primers for a host housekeeping gene (e.g.,

GAPDH) for normalization.

Data Analysis: Compare the levels of proviral DNA in AG 555-treated cells to the vehicle

control to determine the percentage of inhibition.

Mandatory Visualization
Signaling Pathways
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Caption: EGFR signaling and points of intervention by AG 555.
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Experimental Workflow: Inhibition of EGFR
Phosphorylation

Cell Culture & Treatment

Biochemical Analysis

Data Analysis

1. Seed Cells

2. Serum Starve (16-24h)

3. Treat with AG 555

4. Stimulate with EGF (15 min)

5. Lyse Cells

6. Quantify Protein

7. Prepare Samples for SDS-PAGE

8. Western Blot

9. Detect p-EGFR & Total EGFR

10. Normalize & Quantify
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Click to download full resolution via product page

Caption: Workflow for analyzing EGFR phosphorylation inhibition.

Logical Relationship: Dose-Response Analysis

Experiment Data Processing Result
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Caption: Logical flow for determining the IC50 of AG 555.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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